molecular formula C10H13NO3 B8567104 Ethyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Ethyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Cat. No. B8567104
M. Wt: 195.21 g/mol
InChI Key: FUWJRDGEHPOVBE-UHFFFAOYSA-N
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Patent
US09266873B2

Procedure details

4-Iodopyridine (15.0 g, 73 mmol) was taken up in dry THF (600 mL) and cooled to 0° C. and then ethylmagnesium bromide (3M solution in THF, 41.8 mL) was gradually added, maintaining the temperature at 0° C. over the period of 30 mins. To the above reaction mixture was then added a solution of ethyl 2-oxopropanoate (12.13 g, 104 mmol) in THF (100 mL). The reaction mixture was stirred at 0° C. for 1 hr. The reaction progress was monitored by TLC using solvent system MeOH:DCM (5:95). After completion of reaction, the reaction mixture was quenched with ice-cold water and extracted with EtOAc (3×1 Lit). The combined organic layers were dried over Na2SO4, and concentrated under vacuum. The crude product residue was combined with a batch of crude product obtained from a second reaction carried out at the same scale, and was purified by column chromatography using silica (100-200 mesh) and solvent system EtOAc:Hexane (4:6) to obtain 7 g (25%) of ethyl 2-hydroxy-2-(pyridin-4-yl)propanoate as a yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 8.52 (d, 2H, J=6 Hz), 7.44 (d, 2H, J=6 Hz), 6.2 (s, 1H), 4.08 (q, 2H, J=7.2 Hz), 1.60 (s, 1H), 1.12 (t, 3H, J=7.2 Hz); LC-MS m/z calculated for [M+H]+ 196.09. found 196.2.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
41.8 mL
Type
reactant
Reaction Step Two
Quantity
12.13 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C([Mg]Br)C.[O:12]=[C:13]([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15].CO.C(Cl)Cl>C1COCC1>[OH:12][C:13]([C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1)([CH3:19])[C:14]([O:16][CH2:17][CH3:18])=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
IC1=CC=NC=C1
Step Two
Name
Quantity
41.8 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Quantity
12.13 g
Type
reactant
Smiles
O=C(C(=O)OCC)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 0° C. over the period of 30 mins
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×1 Lit)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
obtained from a second reaction
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C(=O)OCC)(C)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.